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molecular formula C14H16O B8795809 1-(tert-Butoxy)naphthalene CAS No. 50337-75-2

1-(tert-Butoxy)naphthalene

Cat. No. B8795809
M. Wt: 200.28 g/mol
InChI Key: CQTPIJQVFIVEGT-UHFFFAOYSA-N
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Patent
US06121187

Procedure details

The influence on the acid-catalyzed formation of t-butyl ether from isobutene with n-hexanol and 1-naphthol was examined in a competitive reaction. The formation of dimers and oligomers of isobutene as side-products was to be suppressed, and selectivity for one of the two alcohols was to be achieved. While the formation of almost 25% of isobutene dimers, based on the ethers formed, occurs in methyl-free Sn-containing Si glass (3% Sn, 97% Si), no dimer formation can be detected in the product with methyl-containing Sn--Si glass (30% Me--Si, 3% Sn, 67% Si). With methyl-free Al-containing Si glass (3% Al, 97% Si), the formation of isobutene dimers predominates, and the yield is around 67% naphthol t-butyl ether and 37% n-hexyl t-butyl ether. With methyl-containing Al-Si glass (10% Me--Si, 3% Al, 87% Si), only 30% isobutene dimers form, relatively to the ether formation, and the yield of ethers increases to 57% n-hexyl t-butyl ether and 43% naphthol t-butyl ether. This suppression of dimer formation and change of the ether selectivity with increasing methyl content of the glasses is continued in Zr-containing glasses.
[Compound]
Name
Sn-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
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Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([CH3:9])([CH3:8])[CH3:7])([CH3:4])([CH3:3])C.C=C(C)C.C(O)CCCCC.[C:21]1(O)[C:30]2[C:25](=CC=C[CH:29]=2)[CH:24]=[CH:23][CH:22]=1.C(OCCCCCC)(C)(C)C>>[C:6]([O:5][C:1]1[C:3]2[C:21](=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH:30]=[CH:29][CH:4]=1)([CH3:7])([CH3:8])[CH3:9]

Inputs

Step One
Name
Sn-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCCCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Seven
Name
alcohols
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=C(C)C
Step Nine
Name
ethers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Si
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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